6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile
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Overview
Description
6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with a suitable isothiocyanate, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine .
Scientific Research Applications
6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Isothiazolo[4,5-B]pyridines: These compounds are structurally related and have been studied for their kinase inhibitory activities.
Uniqueness
6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
67209-12-5 |
---|---|
Molecular Formula |
C7H5N5S |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
6-amino-3-methyl-[1,2]thiazolo[4,5-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C7H5N5S/c1-3-5-7(13-12-3)11-6(9)4(2-8)10-5/h1H3,(H2,9,11) |
InChI Key |
CFMWQYCWVXHWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=NC(=C(N=C12)C#N)N |
Origin of Product |
United States |
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